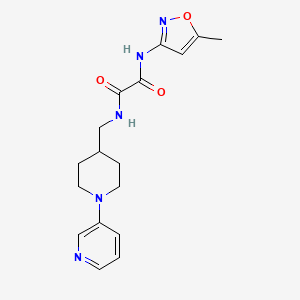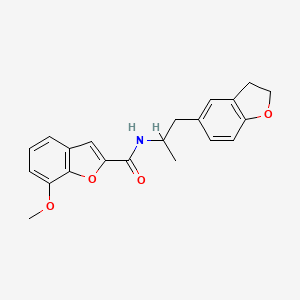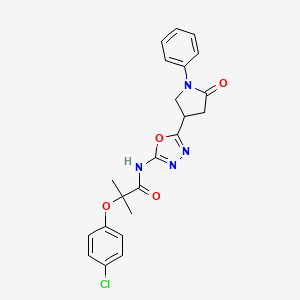
6-Bromo-2-iodo-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a highly functionalized pyridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive target for researchers interested in developing novel drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Characterization
6-Bromo-2-iodo-3-methoxypyridine has been utilized in various synthesis and structural characterization studies. For instance, it has been used as a precursor in the synthesis of hydroxylated bipyridines. The compound 3,4′-Dihydroxy-2,3′-bipyridine was obtained by coupling 2-iodo-3-methoxypyridine and 3-bromo-4-methoxypyridine, followed by subsequent ether cleavage (Dehmlow & Schulz, 1987). Moreover, the protonation sites and hydrogen bonding in salts of related compounds have been extensively studied, revealing different molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).
2. Reactions and Mechanisms
The compound has also been involved in studies focusing on reaction mechanisms and pathways. For instance, the directive influence of the N-oxide group during nitration of derivatives of pyridine N-oxide was examined, showing the formation of specific nitro derivatives from 3-bromo-5-methoxypyridine-N-oxide (Hertog et al., 2010). Additionally, studies on the deprotonative metalation of aromatic compounds using mixed lithium–iron combinations have provided insights into reaction mechanisms and the impact of the nature of the electrophile on the formation of specific derivatives (Nagaradja et al., 2012).
3. Development of Antiproliferative Agents
In the field of medicinal chemistry, 6-Bromo-2-iodo-3-methoxypyridine-related compounds have been investigated for their antiproliferative activity. A study on the synthesis of N-pyridyl azoles and their evaluation for antiproliferative activity in melanoma cells is an example of the compound's relevance in drug development (Hedidi et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.
Mode of Action
The mode of action of 6-Bromo-2-iodo-3-methoxypyridine likely involves its interaction with these organic groups. In a typical Suzuki–Miyaura reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a metal catalyst (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2-iodo-3-methoxypyridine are likely related to the carbon-carbon bond-forming reactions in which it participates . The downstream effects of these reactions can vary widely depending on the specific organic groups involved and the overall context of the reaction.
Result of Action
The molecular and cellular effects of 6-Bromo-2-iodo-3-methoxypyridine ’s action are likely related to the new compounds that are formed as a result of the reactions it participates in . These effects can vary widely depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of 6-Bromo-2-iodo-3-methoxypyridine are likely influenced by various environmental factors, including the presence of other reactants, the temperature and pressure of the reaction environment, and the specific conditions under which the reaction is carried out .
Propiedades
IUPAC Name |
6-bromo-2-iodo-3-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFHZFLCMOCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-iodo-3-methoxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)


![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)


![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)

